(S)-3-Cyclohexylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-cyclohexylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h9-11H,1-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKKAIUIVUTTQ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]2COCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717599 | |

| Record name | (3S)-3-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270289-34-3 | |

| Record name | (3S)-3-Cyclohexylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Morpholine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to (S)-3-Cyclohexylmorpholine: Structure, Properties, and Synthetic Strategies

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, prized for its unique combination of physicochemical and biological properties.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a favorable pharmacokinetic profile, largely due to the ether oxygen and the less basic nitrogen atom compared to piperidine.[1][2] These attributes have led to the incorporation of the morpholine scaffold into numerous clinically successful drugs, particularly those targeting the central nervous system (CNS), where blood-brain barrier permeability is a critical factor.[2] this compound represents a specific, chiral building block within this important class of compounds. This guide provides a detailed technical overview of its structure, chemical properties, plausible synthetic routes, and potential applications for researchers in drug development.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a morpholine ring substituted at the C-3 position with a cyclohexyl group. The stereogenic center at C-3, with an (S) configuration, imparts chirality to the molecule, which is a critical consideration in modern pharmacology where enantiomers often exhibit distinct biological activities and metabolic fates.

Core Chemical Structure

The fundamental structure consists of two interconnected saturated rings. Understanding the interplay between these two rings is key to appreciating the molecule's properties.

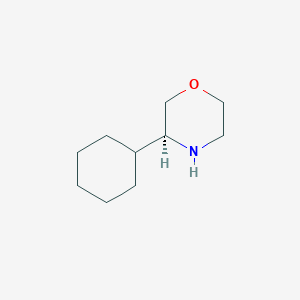

Caption: 2D structure of this compound with stereocenter.

Conformational Analysis: A Tale of Two Chairs

Both the morpholine and cyclohexyl rings adopt low-energy chair conformations. The critical aspect for this compound is the orientation of the bulky cyclohexyl group relative to the morpholine ring. In monosubstituted cyclohexanes, a large substituent overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[3][4]

However, the analysis for a 3-substituted morpholine is more complex. While the cyclohexyl group would sterically favor an equatorial position, a phenomenon known as pseudo-A(1,3) strain can occur between a substituent at C-3 and the substituent on the nitrogen atom (in this case, a hydrogen or lone pair).[2] This strain can, in some cases, force the C-3 substituent into an axial position to alleviate this specific interaction, particularly if the nitrogen is substituted with a bulky group.[2] For the unsubstituted N-H of this compound, an equilibrium between the two conformers is expected, with the equatorial conformer likely being favored.

Caption: Equilibrium between axial and equatorial conformers.

Physicochemical Properties

| Property | This compound (Predicted/Estimated) | 4-Cyclohexylmorpholine (Reported) | Reference |

| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO | [5] |

| Molecular Weight | 169.26 g/mol | 169.26 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [7] |

| Boiling Point | ~220-240 °C (at atm. pressure) | Not specified | |

| pKa (of conjugate acid) | ~7.5 - 8.5 | Not specified (Morpholine pKa is ~8.5) | |

| LogP (Octanol/Water) | ~1.5 - 2.0 | 1.651 (Calculated) | [6] |

| Solubility | Soluble in organic solvents, slightly soluble in water | Soluble in organic solvents, known water solubility | [7] |

Note: Properties for this compound are estimations based on its structure and data from its isomer. These values require experimental verification.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of chiral substituted morpholines is a well-established field, offering several reliable strategies. While a specific protocol for this compound is not published, a robust and logical pathway can be designed based on existing methodologies.

Proposed Retrosynthetic Pathway

A logical approach involves the cyclization of a chiral amino alcohol precursor. This method preserves the stereochemistry of the starting material and is a common strategy for building substituted morpholine rings.[8]

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Validated Approach

This protocol is adapted from the general methodology for synthesizing substituted morpholines reported by Duggar et al., a method proven effective for various chiral substrates.[8]

Step 1: Synthesis of (S)-N-(2-hydroxy-1-cyclohexylethyl)-2-chloroacetamide

-

Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add (S)-2-amino-2-cyclohexylethanol (1.0 eq) and a solvent mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Cooling: Cool the reaction mixture to -10 °C using an ice-salt bath.

-

Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: Stir the mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide. This intermediate is often used in the next step without further purification.

Causality: The biphasic THF/water system and low temperature are crucial for controlling the reactivity of the acid chloride, minimizing side reactions and ensuring selective N-acylation over O-acylation of the amino alcohol.

Step 2: Intramolecular Cyclization to (S)-5-Cyclohexylmorpholin-3-one

-

Setup: Dissolve the crude amide from Step 1 in a suitable solvent system such as isopropyl alcohol and dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Cyclization: Add a strong base, such as potassium tert-butoxide (4.0 eq), portion-wise to the solution. The strong base deprotonates the alcohol, which then acts as a nucleophile to displace the chloride in an intramolecular Sₙ2 reaction (Williamson ether synthesis), forming the morpholinone ring.

-

Reaction: Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

-

Workup: Quench the reaction with water and extract the product with dichloromethane. Dry the combined organic layers and concentrate. Purify the resulting morpholinone by column chromatography.

Self-Validation: The formation of the six-membered lactam ring can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum (~1650 cm⁻¹) and the disappearance of the alcohol proton in the ¹H NMR spectrum.

Step 3: Reduction to this compound

-

Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LAH) (3.0 eq) in anhydrous THF.

-

Addition: Cool the LAH suspension to 0 °C and add a solution of the morpholinone from Step 2 in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Workup (Fieser method): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

-

Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Concentrate the filtrate to yield the final product, this compound, which can be further purified by distillation or chromatography if necessary.

Trustworthiness: The Fieser workup is a standard, reliable method for quenching LAH reductions, resulting in an easily filterable solid and simplifying the purification process. The final product's identity and purity should be confirmed by NMR, MS, and chiral HPLC.

Spectroscopic Characterization (Expected)

While experimental spectra are not published, the key features can be predicted.

-

¹H NMR: Expect complex multiplets in the aliphatic region (~0.8-2.0 ppm) corresponding to the cyclohexyl and morpholine ring protons. The proton at the C-3 stereocenter would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton would be a broad singlet, its chemical shift dependent on concentration and solvent.

-

¹³C NMR: Expect ten distinct signals. The carbons of the cyclohexyl ring would appear in the range of ~25-45 ppm. The carbons of the morpholine ring would be shifted further downfield due to the adjacent heteroatoms, typically in the range of ~45-75 ppm.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 169. Common fragmentation patterns would involve the loss of the cyclohexyl group or cleavage of the morpholine ring.

-

Infrared (IR) Spectroscopy: A broad absorption in the ~3300-3400 cm⁻¹ range corresponding to the N-H stretch. C-H stretching vibrations just below 3000 cm⁻¹. A prominent C-O-C stretching band around 1100 cm⁻¹.

Part 3: Applications and Future Outlook

The true value of this compound lies in its potential as a chiral building block for the synthesis of more complex, high-value molecules in drug discovery.

Role as a Pharmacophore and Scaffold

The morpholine moiety is a well-established pharmacophore that can impart desirable properties to drug candidates.[1][9]

-

CNS Drug Design: The balanced lipophilicity and reduced basicity of the morpholine ring are advantageous for crossing the blood-brain barrier.[2] Introducing the bulky, lipophilic cyclohexyl group at the 3-position could be a strategy to probe specific hydrophobic pockets in CNS targets like kinases or G-protein coupled receptors.

-

Modulation of PK/PD Properties: The morpholine scaffold is known to improve the pharmacokinetic and pharmacodynamic (PK/PD) profiles of therapeutic agents.[9] this compound could be used to synthesize analogs of existing drugs to enhance their metabolic stability or modify their receptor binding profile.

-

Kinase Inhibitors: Many successful kinase inhibitors incorporate a morpholine ring, where the oxygen atom often forms a crucial hydrogen bond in the hinge region of the kinase active site.[10] The (S)-3-cyclohexyl substitution provides a vector for exploring adjacent hydrophobic regions of the ATP-binding pocket.

Caption: Potential applications derived from the core scaffold.

Future Directions

The primary utility of this compound will be in library synthesis for lead discovery and in the structure-activity relationship (SAR) studies of existing lead compounds. Researchers can utilize this building block to systematically explore the impact of a bulky, chiral substituent at the 3-position of the morpholine ring—a position that is less commonly explored than the nitrogen (N-4) or C-2 positions. Its application will likely expand as the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow.

References

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry - ACS Publications. [Link][2]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link][1]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - NCBI. [Link][10]

-

A Concise and Efficient Synthesis of Substituted Morpholines. Thieme Synthesis. [Link][8]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][9]

-

Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. [Link][3]

-

Chemical Properties of Morpholine, 4-cyclohexyl- (CAS 6425-41-8). Cheméo. [Link][6]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. parchem.com [parchem.com]

- 6. Morpholine, 4-cyclohexyl- (CAS 6425-41-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CAS 6425-41-8: Cyclohexylmorpholine | CymitQuimica [cymitquimica.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Cyclohexylmorpholine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold and the Unique Potential of (S)-3-Cyclohexylmorpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its inherent properties, including metabolic stability, favorable aqueous solubility, and its ability to act as a hydrogen bond acceptor, make it a desirable component in the design of novel therapeutics. The introduction of a cyclohexyl group at the 3-position, particularly with a defined stereochemistry as in this compound, offers a unique three-dimensional profile. This specific substitution pattern can profoundly influence a molecule's interaction with biological targets, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth overview of the physical and spectroscopic properties of this compound, alongside a detailed, field-proven protocol for its synthesis and characterization, aimed at empowering researchers in their drug discovery and development endeavors.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific chiral compound in public literature, the following physicochemical properties have been predicted using reputable computational tools, namely ChemAxon's MarvinSketch and ACD/Labs Percepta software suites.[1][2][3][4] These predictions serve as a valuable starting point for experimental design and handling.

| Property | Predicted Value | Prediction Software/Method |

| Molecular Formula | C₁₀H₁₉NO | - |

| Molecular Weight | 169.27 g/mol | - |

| Boiling Point | 245.8 ± 25.0 °C at 760 mmHg | ACD/Labs Percepta |

| Melting Point | Not readily predicted | - |

| Density | 1.0 ± 0.1 g/cm³ | ACD/Labs Percepta |

| pKa (most basic) | 9.2 ± 0.3 | ChemAxon MarvinSketch |

| LogP | 2.1 ± 0.5 | ChemAxon MarvinSketch |

| Aqueous Solubility | 1.8 g/L at pH 7.4 | ChemAxon MarvinSketch |

| Specific Rotation [α]D | Not readily predicted | - |

Note: Predicted values should be experimentally verified for critical applications. The lack of a readily predictable melting point is common for non-crystalline or low-melting solids. The specific rotation is highly dependent on the enantiomeric purity and experimental conditions and is best determined empirically.

Synthesis of this compound: A Rationale-Driven Experimental Protocol

The synthesis of 3-substituted morpholines can be achieved through various synthetic strategies.[5][6][7] A robust and stereochemically controlled approach involves the cyclization of a chiral amino alcohol. The following protocol is a well-established method adapted for the synthesis of this compound, emphasizing the reasoning behind each step to ensure a self-validating and reproducible process.

Experimental Workflow: Synthesis and Purification

Caption: Synthetic and purification workflow for this compound.

Step-by-Step Methodology

Materials:

-

(S)-2-Amino-2-cyclohexylethanol

-

2-Chloro-N,N-dimethylethylamine hydrochloride (or a similar 2-haloethylamine derivative)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or other suitable solvent system for chromatography)

Procedure:

-

N-Alkylation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-amino-2-cyclohexylethanol (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, which is necessary for the subsequent Williamson ether synthesis.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

In a separate flask, dissolve 2-chloro-N,N-dimethylethylamine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality: The 2-haloethylamine provides the two-carbon unit required to form the morpholine ring. The choice of a protected amine (in this case, the hydrochloride salt which is neutralized in situ or used with an additional equivalent of base) can prevent undesired side reactions.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Intramolecular Cyclization (In situ):

-

Upon completion of the N-alkylation (as determined by TLC), the reaction mixture contains the intermediate which will undergo an intramolecular Williamson ether synthesis. The elevated temperature of the reflux facilitates this cyclization step. Causality: The deprotonated hydroxyl group (alkoxide) attacks the electrophilic carbon bearing the halogen, displacing it in an SN2 reaction to form the six-membered morpholine ring.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to destroy any unreacted sodium hydride.

-

Adjust the pH of the aqueous layer to ~9-10 with a 1 M NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine. Causality: The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, and impurities based on their differential polarity.

-

Elute with a gradient of ethyl acetate in hexanes (the exact ratio should be determined by TLC analysis).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a pure compound.

-

Spectroscopic Characterization: A Predictive Analysis

The following section details the predicted spectroscopic data for this compound. This data is generated using advanced computational software and provides a valuable reference for the characterization of the synthesized compound.

Spectroscopic Characterization Workflow

Caption: Comprehensive spectroscopic workflow for structural confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclohexyl-H (aliphatic) | 0.9 - 1.9 | Multiplets |

| Morpholine-H (axial/equatorial) | 2.5 - 4.0 | Multiplets |

| N-H | 1.5 - 2.5 | Broad Singlet |

Interpretation:

-

The complex multiplets in the upfield region (0.9 - 1.9 ppm) are characteristic of the cyclohexyl ring protons.

-

The signals between 2.5 and 4.0 ppm correspond to the protons on the morpholine ring. The diastereotopic nature of these protons, due to the chiral center at C3, will likely result in complex splitting patterns.

-

A broad singlet, typically exchangeable with D₂O, is expected for the N-H proton. The exact chemical shift of this proton can be highly dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexyl-C (aliphatic) | 25 - 45 |

| Morpholine-C (adjacent to N) | 45 - 55 |

| Morpholine-C (adjacent to O) | 65 - 75 |

| Morpholine-C3 (chiral center) | 55 - 65 |

Interpretation:

-

The upfield signals (25 - 45 ppm) are assigned to the sp³ hybridized carbons of the cyclohexyl ring.

-

The carbons of the morpholine ring adjacent to the nitrogen atom are expected to appear in the 45 - 55 ppm range.

-

The carbons adjacent to the more electronegative oxygen atom will be deshielded and appear further downfield, in the 65 - 75 ppm region.

-

The chiral carbon at the C3 position is predicted to have a chemical shift in the range of 55 - 65 ppm.

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Secondary Amine |

| 2850 - 2960 (strong) | C-H stretch | sp³ C-H (Cyclohexyl & Morpholine) |

| 1440 - 1470 | C-H bend | CH₂ |

| 1050 - 1150 (strong) | C-O stretch | Ether |

| 1100 - 1200 | C-N stretch | Amine |

Interpretation:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ is a key indicator of the N-H stretching vibration of the secondary amine in the morpholine ring.

-

Strong, sharp peaks between 2850 and 2960 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in both the cyclohexyl and morpholine rings.

-

A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching of the ether linkage within the morpholine ring.

-

The C-N stretching vibration is expected to appear in the 1100-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 169.15

-

Key Fragmentation Patterns:

-

Loss of a cyclohexyl radical (m/z = 86): This would result in a fragment corresponding to the morpholine ring.

-

Alpha-cleavage adjacent to the nitrogen atom.

-

Fragmentation of the cyclohexyl ring.

-

Interpretation:

-

The molecular ion peak at m/z 169 would confirm the molecular weight of the compound.

-

The fragmentation pattern provides valuable structural information. The observation of a fragment at m/z 86 would strongly support the presence of the morpholine moiety.

Conclusion: A Foundation for Further Research

This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of this compound, a molecule of significant interest in medicinal chemistry. The detailed, rationale-driven synthetic protocol offers a practical starting point for its preparation in a laboratory setting. By combining predictive data with established synthetic and analytical methodologies, this document serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and related chiral morpholine derivatives. The self-validating nature of the described protocols, coupled with the in-depth explanation of the underlying chemical principles, is intended to facilitate reproducible and successful research outcomes.

References

-

Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(16), 3710–3713. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22938, 4-Cyclohexylmorpholine. Retrieved January 3, 2026 from [Link].

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 3, 2026, from [Link]

-

Prabhakaran, J., Majo, V. J., Mann, J. J., & Kumar, J. S. D. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168–173. [Link]

-

Doyle, A. G., & Jacobsen, E. N. (2007). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of the American Chemical Society, 129(41), 12542–12543. [Link]

-

ACD/Labs. (2024). ACD/Percepta. Retrieved January 3, 2026, from [Link]

-

Nabi, M. N., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(2), 147-150. [Link]

-

Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Beilstein Journals. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 3, 2026, from [Link]

-

Protheragen. (n.d.). IR Spectrum Prediction. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

ChemAxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved January 3, 2026, from [Link]

-

ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. Retrieved January 3, 2026, from [Link]

-

ChemAxon. (n.d.). Solubility Predictor. Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to (S)-3-Cyclohexylmorpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-3-Cyclohexylmorpholine, a chiral heterocyclic compound of significant interest in medicinal chemistry. By synthesizing field-proven insights with established scientific principles, this document serves as a crucial resource for professionals engaged in the synthesis, characterization, and application of novel chemical entities for drug development.

Core Compound Identification and Properties

This compound is a chiral saturated heterocycle. The designation '(S)' refers to the stereochemistry at the C-3 position of the morpholine ring, which is a critical determinant of its interaction with biological targets. The morpholine scaffold itself is a privileged structure in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates[1][2]. The addition of a cyclohexyl group at the 3-position introduces a lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | (3S)-3-Cyclohexylmorpholine | [3][4] |

| CAS Number | 1270289-34-3 | [3][5][6] |

| Molecular Formula | C₁₀H₁₉NO | [3] |

| Molecular Weight | 169.26 g/mol | [3] |

| SMILES | C1CCC(CC1)[C@H]1COCCN1 | [5] |

Note: An older CAS number, 57269-15-5, is sometimes associated with this compound but may refer to a racemic mixture or have a less specific history. For enantiomerically pure this compound, CAS 1270289-34-3 is the correct identifier[4][7].

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, properties can be predicted using computational models and inferred from related structures. These parameters are crucial for assessing the compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five.

| Property | Estimated/Typical Value | Rationale/Significance |

| Boiling Point | Not available; expected to be >200 °C | High boiling point is typical for compounds of this molecular weight and polarity. |

| Melting Point | Not available | Will depend on the crystalline form. |

| Solubility | Predicted to have moderate aqueous and good organic solvent solubility | The morpholine ring enhances water solubility, while the cyclohexyl group increases lipophilicity. |

| pKa | ~8.5 - 9.0 | The secondary amine in the morpholine ring is basic, allowing for salt formation to improve solubility and handling. |

| LogP | ~1.5 - 2.5 (Predicted) | This value suggests a good balance between hydrophilicity and lipophilicity for membrane permeability. |

Synthesis of this compound

The enantioselective synthesis of 3-substituted morpholines is a key challenge that requires careful strategic planning to control the stereochemistry at the C-3 position. General strategies often involve the use of a chiral pool starting material or an asymmetric catalytic step.

Synthetic Strategy: Chiral Pool Approach from (S)-Serine

One of the most intellectually elegant approaches to chiral 3-substituted morpholines is to begin with an enantiomerically pure starting material, such as an amino acid. (S)-Serine provides a readily available and cost-effective chiral template for constructing the (S)-3-substituted morpholine core.

The causality behind this choice lies in serine's inherent structure: it contains the required ethanolamine backbone and a carboxylic acid at the desired chiral center, which can be chemically modified.

Caption: General workflow for synthesizing (S)-3-substituted morpholines from (S)-serine.

Exemplary Protocol based on Serine-derived Morpholinones[3]:

-

Step 1: N-Protection: (S)-Serine is first protected, typically as the N-benzyl derivative. This prevents side reactions at the nitrogen atom during subsequent steps. The choice of a benzyl group is strategic as it can be removed under mild hydrogenolysis conditions at the end of the synthesis.

-

Step 2: Cyclization: The N-benzyl-(S)-serine is reacted with chloroacetyl chloride in the presence of a base. This forms the morpholin-5-one-3-carboxylic acid ring system. This intramolecular cyclization is a critical step in forming the core heterocycle.

-

Step 3: Reduction: The carboxylic acid and the amide carbonyl of the morpholinone ring are then reduced. A strong reducing agent like borane-dimethyl sulfide complex or lithium aluminum hydride is typically employed. This step is crucial for converting the functionalized ring into the stable morpholine scaffold.

-

Step 4: Functional Group Interconversion & Cyclohexyl Addition: The resulting primary alcohol at the 3-position is converted to a suitable leaving group (e.g., a tosylate or halide). This is followed by nucleophilic substitution with a cyclohexyl organometallic reagent (e.g., cyclohexylmagnesium bromide) or a related coupling reaction to install the cyclohexyl group.

-

Step 5: Deprotection: The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the final product, this compound.

This self-validating protocol ensures that the stereochemistry from the starting (S)-serine is transferred to the final product, as the chiral center is not disturbed during the main reaction sequence.

Synthetic Strategy: Palladium-Catalyzed Carboamination

An alternative, modern approach involves the construction of the morpholine ring through a palladium-catalyzed intramolecular carboamination reaction. This method offers a convergent and flexible route to variously substituted morpholines.

Caption: Palladium-catalyzed carboamination workflow for chiral morpholine synthesis.

This strategy relies on the powerful ability of palladium catalysts to form carbon-nitrogen and carbon-carbon bonds in a single, controlled process[8]. The enantiomeric purity of the starting amino alcohol is preserved throughout the reaction sequence, making it a reliable method for accessing chiral morpholines[8].

Analytical and Spectroscopic Characterization

Unambiguous characterization of this compound is essential for quality control and regulatory purposes. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (e.g., enantiomeric excess, ee%) of this compound.

Illustrative Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® or CHIRALCEL® series), is typically effective[9][10].

-

Mobile Phase: A normal-phase mobile phase, often a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape for basic compounds like morpholines[9].

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the morpholine scaffold lacks a strong chromophore.

-

Validation: The method must be validated for specificity, linearity, precision, and accuracy to ensure reliable quantification of the (S)- and any potential (R)-enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and identifying potential impurities. The compound may require derivatization to improve its volatility and chromatographic behavior. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169, with characteristic fragmentation patterns involving the loss of fragments from the cyclohexyl and morpholine rings.

Spectroscopic Methods

¹H NMR Spectroscopy:

-

The spectrum would be complex due to the overlapping signals of the cyclohexyl and morpholine protons.

-

Morpholine Protons: Protons on carbons adjacent to the oxygen (C-2, C-6) would appear downfield compared to those adjacent to the nitrogen (C-5). The proton at the chiral center (C-3) would likely be a complex multiplet.

-

Cyclohexyl Protons: A broad series of multiplets would be expected in the upfield region (~1.0-2.0 ppm).

¹³C NMR Spectroscopy:

-

Ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule.

-

Morpholine Carbons: Carbons adjacent to oxygen (C-2, C-6) would be in the range of δ 65-75 ppm, while those adjacent to nitrogen (C-3, C-5) would be further upfield (δ 45-60 ppm).

-

Cyclohexyl Carbons: Signals for the six carbons of the cyclohexyl ring would appear in the upfield aliphatic region (δ 25-45 ppm).

Applications in Drug Discovery and Development

The morpholine ring is a key component in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. Its inclusion is known to confer beneficial properties, acting as a "pharmacokinetic-friendly" polar group that can improve solubility and metabolic stability[2][10].

While specific biological activity data for this compound is not widely published, its structural similarity to known bioactive molecules suggests potential applications in several areas, particularly in neuroscience.

-

Scaffold for CNS-Active Agents: Many analogues of phencyclidine (PCP), which are known to act on the N-methyl-D-aspartate (NMDA) receptor, incorporate a morpholine ring in place of the original piperidine ring[6][11]. These "PCMo" derivatives are investigated for their dissociative anesthetic and neurological effects[6]. The presence of the cyclohexyl group in this compound makes it a valuable building block for synthesizing such analogues.

-

Analgesic Properties: Research into phencyclidine derivatives has shown that compounds containing a cyclohexyl-morpholine moiety can exhibit significant analgesic effects, particularly in models of chronic pain[11]. This suggests that this compound could be a key intermediate for novel pain therapeutics.

-

μ-Opioid Receptor (MOR) Antagonists: The cyclohexyl-amino scaffold is also being explored in the design of MOR antagonists, which are important for treating opioid addiction and overdose[12][13]. This compound provides a rigid, chiral core that could be elaborated to target this receptor class.

The primary role of this compound in the current landscape appears to be as a chiral building block . Its value lies in providing a pre-formed, stereochemically defined morpholine ring with a lipophilic cyclohexyl group, which medicinal chemists can then functionalize (e.g., at the nitrogen atom) to create libraries of new chemical entities for biological screening.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

Hazard Identification (Based on supplier SDS[8]):

-

Classification: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Signal Word: Warning

Recommended Precautions[8][14]:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound (CAS 1270289-34-3) is a valuable chiral building block for drug discovery and development. Its structure combines the beneficial pharmacokinetic properties of the morpholine ring with a lipophilic cyclohexyl group at a defined stereocenter. While detailed public data on its specific biological activity and physicochemical properties are sparse, established synthetic routes and the known pharmacology of related compounds firmly place it as a compound of high interest for the synthesis of novel therapeutics, particularly those targeting the central nervous system. Rigorous analytical characterization, especially using chiral HPLC, is paramount to ensuring its quality and enantiomeric purity in any research and development endeavor.

References

- Ainscow, T. A., et al. (1987). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 1511-1517.

- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589-1592.

-

Ivy Fine Chemicals. (n.d.). Morpholine, 3-cyclohexyl-, (3S)-. Retrieved from [Link]

- Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug Testing and Analysis, 9(10), 1599-1610.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

- Sigma-Aldrich. (2024). Safety Data Sheet.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

- Davood, A., et al. (2011). Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl)(cyclohexyl)]morpholine as a new phencyclidine derivative in rats. Pharmacological Reports, 63(4), 963-970.

- Tocco, G., et al. (2023). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 356(1), e2200432.

-

YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

- Phenomenex. (n.d.). Chiral HPLC Separations Guide.

- Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324-332.

- Ghorab, M. M., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Applied Pharmaceutical Science, 6(12), 224-232.

- Tzara, A., & Igglessi-Markopoulou, O. (2020).

- Singh, R. K., & Kumari, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (n.d.). ResearchGate.

- Kourounakis, A. P., et al. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 14(24), 2586-2601.

- B-GB Analytik AG. (n.d.). CHIRAL Handbook.

- Google Patents. (2011). CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.

- Ganesan, A. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Journal of Organic Chemistry.

- Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22938, 4-Cyclohexylmorpholine. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ymc.co.jp [ymc.co.jp]

- 10. bgb-analytik.com [bgb-analytik.com]

- 11. Synthesis and determination of acute and chronic pain activities of 1-[1-(4-methylphenyl) (cyclohexyl)] morpholine as a new phencyclidine derivative in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. beilstein-journals.org [beilstein-journals.org]

Topic: Synthesis and Characterization of (S)-3-Cyclohexylmorpholine

An In-Depth Technical Guide for Medicinal and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties.[1][2][3] Chiral C-substituted morpholines, particularly at the 3-position, serve as critical building blocks for a new generation of therapeutics. This guide provides a comprehensive, field-proven methodology for the stereoselective synthesis of (S)-3-Cyclohexylmorpholine, a valuable chiral intermediate. We detail a robust synthetic pathway commencing from an enantiopure amino alcohol, followed by a systematic approach to its structural and stereochemical characterization. The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices, ensuring reproducibility and high fidelity of the final product.

Part 1: Stereoselective Synthesis Strategy

Rationale for the Synthetic Approach

The primary challenge in synthesizing this compound is the precise installation and retention of the stereocenter at the C-3 position. Direct alkylation of morpholine is unselective, and racemic syntheses require subsequent, often inefficient, chiral resolution. Therefore, a strategy employing a chiral pool starting material is superior for ensuring high enantiomeric purity.

Our selected approach builds the morpholine ring around a pre-existing, commercially available chiral fragment: (S)-2-amino-2-cyclohexylethanol. This strategy anchors the desired (S)-stereochemistry from the outset. The synthesis proceeds through a three-step sequence: N-acylation with a C2-synthon, intramolecular cyclization to a morpholinone intermediate, and subsequent reduction to the target morpholine. This pathway is advantageous due to its operational simplicity, use of readily available reagents, and excellent control over stereochemical integrity.[4]

Synthesis Workflow Diagram

The overall synthetic transformation is depicted below, illustrating the progression from the chiral starting material to the final product.

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Foreword: The Ascendancy of the Morpholine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Relevance of Chiral Morpholine Derivatives

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged structures"—frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has unequivocally earned this distinction.[1][2][3] Its true potential, however, is most profoundly realized when chirality is introduced, leading to a class of compounds with exquisite stereospecificity and potent biological activity. This guide provides a comprehensive exploration of the biological relevance of chiral morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay between the physicochemical properties of the morpholine moiety, the critical role of stereochemistry, and the consequential impact on therapeutic applications.

The Morpholine Moiety: A Convergence of Favorable Physicochemical Properties

The widespread adoption of the morpholine scaffold in drug design is not coincidental; it is a direct consequence of its advantageous physicochemical attributes that positively influence pharmacokinetic and pharmacodynamic profiles.[1][2][4]

-

Modulation of Physicochemical Properties: The presence of both a hydrogen bond acceptor (oxygen) and a weakly basic nitrogen atom within the same ring imparts a unique polarity profile. This allows for a fine-tuning of a molecule's lipophilicity, a critical parameter for membrane permeability and overall bioavailability.

-

Aqueous Solubility and Metabolic Stability: The morpholine ring generally enhances the aqueous solubility of a parent molecule, a desirable trait for drug formulation and administration. Furthermore, it often confers metabolic stability, reducing the likelihood of rapid degradation by metabolic enzymes such as the cytochrome P450 family.[3]

-

Structural Rigidity and Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of structural pre-organization, which can be entropically favorable for binding to a biological target.[4] Simultaneously, it retains sufficient conformational flexibility to allow for optimal interactions within a binding pocket.

These properties collectively contribute to the "drug-like" character of many morpholine-containing compounds, making them attractive starting points for lead optimization campaigns.

The Imperative of Chirality: Unlocking Stereospecific Interactions

The introduction of one or more stereocenters into the morpholine ring elevates its utility from a mere solubility-enhancing group to a key pharmacophoric element. The distinct three-dimensional arrangement of substituents in chiral morpholines dictates their interaction with biological macromolecules, which are themselves chiral. This stereospecificity is often the basis for a drug's efficacy and safety profile.

The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic. Therefore, the enantioselective synthesis of chiral morpholine derivatives is of paramount importance in modern drug development.[5][6][7]

Therapeutic Applications of Chiral Morpholine Derivatives: A Survey of Key Areas

The versatility of the chiral morpholine scaffold is evident in its application across a broad spectrum of therapeutic areas.[1][3]

Oncology: Targeting Aberrant Cell Signaling

A significant number of morpholine-containing drugs are classified as anticancer agents, often targeting kinases involved in cell cycle regulation.[8]

-

PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Chiral morpholine derivatives have been successfully developed as potent and selective inhibitors of these kinases. The morpholine oxygen can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the chiral substituents provide specific interactions that enhance potency and selectivity.[9]

Signaling Pathway: PI3K/mTOR Inhibition by Chiral Morpholine Derivatives

Caption: PI3K/mTOR signaling and points of inhibition by chiral morpholine drugs.

Central Nervous System (CNS) Disorders: Navigating the Blood-Brain Barrier

The development of drugs for CNS disorders is particularly challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and reduced pKa, can improve a drug's ability to cross the BBB.[4][9]

-

Modulation of Neurotransmitter Receptors: Chiral morpholine derivatives have been developed as modulators of various neurotransmitter receptors involved in mood disorders and pain.[9][10] The specific stereochemistry of these compounds is crucial for their selective interaction with receptor subtypes.

-

Enzyme Inhibition in Neurodegenerative Diseases: In diseases like Alzheimer's and Parkinson's, specific enzymes are implicated in the disease pathology. Chiral morpholine-containing compounds have been designed as inhibitors of enzymes such as monoamine oxidase (MAO) and leucine-rich repeat kinase 2 (LRRK2).[10]

Infectious Diseases: Combating Microbial Resistance

The morpholine scaffold is present in several antimicrobial agents. For instance, Linezolid is an antibiotic containing a morpholine ring that is effective against multidrug-resistant Gram-positive bacteria.[11][12] The development of chiral morpholine derivatives offers the potential for new antimicrobial agents with improved efficacy and novel mechanisms of action.

Enantioselective Synthesis of Chiral Morpholines: Methodologies and Strategies

The biological importance of chiral morpholines has driven the development of numerous enantioselective synthetic methods.

Asymmetric Hydrogenation

Asymmetric hydrogenation of dehydromorpholines is a highly efficient method for producing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee).[6][13] This method often utilizes rhodium catalysts with chiral bisphosphine ligands.

Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

-

Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral bisphosphine ligand (e.g., SKP) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To a solution of the dehydromorpholine substrate in the same solvent, the prepared catalyst solution is added.

-

Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 50 atm).

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 50 °C) and monitored by techniques such as TLC or HPLC until completion.

-

Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the chiral morpholine.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Organocatalysis

Organocatalytic methods provide a metal-free approach to the enantioselective synthesis of chiral morpholines. These methods often involve the use of chiral amines or Brønsted acids to catalyze key bond-forming reactions.[5][7]

Workflow: Organocatalytic Synthesis of a C2-Functionalized Morpholine

Caption: A general workflow for the organocatalytic synthesis of chiral morpholines.

Other Synthetic Approaches

Other notable methods for synthesizing chiral morpholines include:

-

Catalytic Asymmetric Halocyclization: This method allows for the construction of morpholines with quaternary stereocenters.[14]

-

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot reaction sequence for the efficient synthesis of 3-substituted morpholines.[15][16]

-

From Chiral Pool Starting Materials: Utilizing readily available chiral starting materials such as amino acids or amino alcohols.[17]

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research into morpholine derivatives has led to a deep understanding of their structure-activity relationships (SAR).[3] Minor modifications to the substitution pattern and stereochemistry of the morpholine ring can have profound effects on biological activity.

Table 1: Illustrative SAR Data for a Series of Chiral Morpholine-Based Kinase Inhibitors

| Compound | R1 | R2 | Stereochemistry | IC50 (nM) |

| 1a | Me | H | (S) | 15 |

| 1b | Me | H | (R) | >1000 |

| 2a | Et | H | (S) | 25 |

| 2b | i-Pr | H | (S) | 50 |

| 3a | Me | F | (S) | 5 |

Data is hypothetical and for illustrative purposes only.

The future of chiral morpholine derivatives in drug discovery remains bright. The continuous development of novel and efficient synthetic methodologies will enable the exploration of a wider chemical space.[18] Furthermore, the application of computational modeling and machine learning will aid in the rational design of new chiral morpholine-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Conclusion

Chiral morpholine derivatives represent a cornerstone of modern medicinal chemistry. Their unique combination of favorable physicochemical properties and the critical role of stereochemistry in dictating biological activity has led to their successful application in a multitude of therapeutic areas. A thorough understanding of their synthesis, biological evaluation, and structure-activity relationships is essential for any researcher or scientist involved in the pursuit of novel therapeutics. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines.

References

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).

- Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing).

- Morpholine synthesis. Organic Chemistry Portal.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- An updated review on morpholine derivatives with their pharmacological actions.

- Expanding Complex Morpholines Using System

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE.

- A Minireview on the Morpholine-Ring-Containing U.S.

- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars.

- Biological activities of morpholine derivatives and molecular targets involved.

- Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

- Selected examples of drugs containing chiral morpholine moieties Chiral...

- A review on pharmacological profile of Morpholine derivatives.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. flore.unifi.it [flore.unifi.it]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Morpholine synthesis [organic-chemistry.org]

- 17. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(S)-3-Cyclohexylmorpholine: A Technical Guide to Elucidating a Novel Mechanism of Action

Foreword: Charting the Unexplored Territory of a Novel Morpholine Scaffold

(S)-3-Cyclohexylmorpholine represents a chiral small molecule of emerging interest within the drug discovery landscape. While the morpholine moiety is a well-established pharmacophore, integral to numerous approved therapeutics, the specific biological activities of this particular stereoisomer remain largely uncharacterized in public-domain research.[1][2] This guide, therefore, deviates from a traditional review of established mechanisms. Instead, it serves as a strategic whitepaper for the research and drug development professional, outlining a comprehensive, field-proven methodology to systematically investigate and define the mechanism of action (MoA) of this compound.

We will leverage established knowledge of structurally related compounds to build a series of testable hypotheses, detailing the requisite experimental workflows from initial target identification to in-depth pathway analysis. This document is designed to be a self-validating roadmap, ensuring that each experimental phase logically informs the next, culminating in a robust and defensible mechanistic profile.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of this compound, featuring a saturated cyclohexyl group at the 3-position of a morpholine ring, suggests several potential avenues for biological interaction based on established structure-activity relationships (SAR) of related scaffolds.

The Morpholine Core: A Privileged Scaffold

The morpholine ring is a versatile heterocyclic motif frequently employed in medicinal chemistry to improve physicochemical properties such as aqueous solubility and metabolic stability, and to enhance potency through specific molecular interactions.[1][2][3] Its presence is noted in drugs targeting a wide array of biological systems, including:

-

Central Nervous System (CNS) Receptors: The morpholine ring is a key feature in compounds designed to cross the blood-brain barrier, interacting with targets like sigma receptors, dopamine receptors, and cannabinoid receptors.[3]

-

Kinase Inhibition: Aryl-morpholine structures are known to interact with the PI3K kinase family and other kinases, often by forming critical hydrogen bonds within the ATP binding site.[3][4]

-

Ion Channels: Analogues of arylcyclohexylamines, such as phencyclidine (PCP), which feature a different nitrogenous heterocycle, are well-known for their interaction with the NMDA receptor ion channel.[5]

The Cyclohexyl Moiety: Influence on Lipophilicity and Binding

The cyclohexyl group significantly increases the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets. In compounds like the U-series of synthetic opioids (e.g., U-47700), a rigid cyclohexyl scaffold is crucial for potent µ-opioid receptor agonism.[6]

Chiral Center at C-3: The Importance of Stereochemistry

The "(S)" designation indicates a specific three-dimensional arrangement at the stereogenic center. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, biological activities.[7][8][9] Therefore, any investigation must be conducted with enantiomerically pure this compound to ensure that the observed effects are not confounded by the presence of the (R)-enantiomer.

Primary Hypotheses for Biological Targets

Based on the structural precedents, we can formulate three primary, testable hypotheses for the molecular target class of this compound:

-

Hypothesis A: NMDA Receptor Modulator. Given the structural similarity to arylcyclohexylamine-type dissociatives, the compound may act as an antagonist or modulator at the NMDA receptor.[5]

-

Hypothesis B: Opioid Receptor Modulator. The presence of the N-substituted cyclohexyl ring suggests potential interaction with opioid receptors, particularly the µ-opioid receptor (MOR).[6][10][11]

-

Hypothesis C: Kinase Inhibitor. The morpholine scaffold could enable binding to the hinge region of various protein kinases.[4]

Part 2: A Phased Experimental Approach to MoA Elucidation

This section details the protocols necessary to systematically test our hypotheses and uncover the core mechanism of action.

Phase 1: Target Identification and Initial Validation

The initial phase focuses on broad screening to identify the primary biological target(s).

The most efficient first step is to submit this compound to a commercial or in-house broad-spectrum screening panel. A comprehensive panel should include assays for:

-

GPCRs: A full panel of opioid, dopaminergic, serotonergic, adrenergic, and cannabinoid receptors.

-

Ion Channels: Including NMDA, AMPA, kainate, and various voltage-gated ion channels.

-

Kinases: A representative screening panel covering major kinase families.

-

Transporters: Monoamine transporters (DAT, SERT, NET).

Protocol 1: Radioligand Binding Assays

This protocol determines if the test compound competes with a known radiolabeled ligand for binding to a specific receptor.

-

Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor (e.g., CHO-K1 cells expressing human µ-opioid receptor).

-

Incubation: In a 96-well plate, combine membrane homogenate, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for MOR), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Equilibration: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Expected Outcome: A low Ki value for a specific target (e.g., MOR or NMDA receptor) would provide strong evidence for direct binding and prioritize that target for further investigation.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, resolution, absolute stereochemistry, and enantioselectivity of 3',4'-dihydroxynomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

Enantioselective synthesis of chiral morpholines

An In-Depth Technical Guide to the Enantioselective Synthesis of Chiral Morpholines for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of approved drugs and biologically active compounds.[1][2] The stereochemistry of this heterocyclic motif profoundly influences its pharmacological activity, making the development of robust and efficient enantioselective synthetic methods a critical endeavor in modern drug discovery.[3] This technical guide provides a comprehensive overview of the core strategies for accessing enantioenriched chiral morpholines. It delves into the mechanistic underpinnings, practical applications, and comparative advantages of catalytic asymmetric synthesis, organocatalysis, substrate-controlled methods, and biocatalysis. Detailed, field-proven protocols and illustrative diagrams are provided to empower researchers in the synthesis of these vital pharmaceutical building blocks.

The Strategic Importance of Chiral Morpholines in Drug Design

The morpholine ring, a six-membered heterocycle containing both ether and amine functionalities, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1][4] Its presence can enhance aqueous solubility, improve metabolic stability, and modulate basicity compared to analogous piperidine structures.[4] These favorable characteristics have led to the incorporation of the morpholine moiety into numerous therapeutic agents, including the antiemetic drug Aprepitant and the antibiotic Linezolid.[5][6][7] The precise three-dimensional arrangement of substituents on the morpholine core is often crucial for target binding and biological efficacy, underscoring the demand for synthetic methods that provide exacting stereochemical control.

Catalytic Asymmetric Strategies: The Power of Chiral Catalysts

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical approaches for establishing stereocenters.[8] In the context of morpholine synthesis, these methods can be broadly categorized by the stage at which the key stereocenter is introduced: before, during, or after the cyclization event.[9][10]

Asymmetric Hydrogenation of Dehydromorpholines

A significant advancement in the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[9][11] This "after cyclization" strategy offers high efficiency and excellent enantioselectivities.

Mechanism and Key Considerations

Rhodium complexes bearing chiral bisphosphine ligands with large bite angles, such as SKP, have proven highly effective in this transformation.[9][10] The catalyst coordinates to the double bond of the dehydromorpholine, and hydrogen is delivered from one face of the substrate, directed by the chiral ligand environment. The choice of ligand is paramount for achieving high enantiomeric excess (ee).

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Materials: 2-Substituted dehydromorpholine (1.0 equiv), [Rh(COD)2]BF4 (1.1 mol%), SKP ligand (1.0 mol%), dichloromethane (DCM).

-

Procedure:

-

In a glovebox, dissolve the dehydromorpholine substrate, [Rh(COD)2]BF4, and the SKP ligand in DCM in a high-pressure reactor.

-

Seal the reactor and purge with hydrogen gas (3-4 cycles).

-

Pressurize the reactor to 30 atm with hydrogen.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral morpholine.[9]

-

Workflow for Asymmetric Hydrogenation

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

For the synthesis of 3-substituted chiral morpholines, a powerful one-pot, two-step catalytic process has been developed.[11] This method involves an initial titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ via a ruthenium-catalyzed asymmetric transfer hydrogenation.

Mechanism and Key Considerations

The initial hydroamination is a crucial ring-forming step. The subsequent asymmetric transfer hydrogenation, often employing a chiral diamine ligand and a formic acid/triethylamine mixture as the hydrogen source, establishes the stereocenter adjacent to the nitrogen atom. The success of this tandem reaction hinges on the compatibility of the two catalytic cycles.

Experimental Protocol: One-Pot Synthesis of 3-Substituted Morpholines

-

Materials: Aminoalkyne substrate (1.0 equiv), Ti(NMe2)4 (5 mol%), RuCl2(p-cymene)2 (1 mol%), (S,S)-Ts-DPEN (1 mol%), formic acid/triethylamine azeotrope.

-

Procedure:

-

Hydroamination: In a sealed tube, dissolve the aminoalkyne substrate and Ti(NMe2)4 in toluene. Stir the mixture at 110 °C for 24 hours. Cool the reaction to room temperature.

-

Asymmetric Transfer Hydrogenation: To the cooled reaction mixture, add a solution of the ruthenium catalyst and the chiral diamine ligand in the formic acid/triethylamine azeotrope. Stir at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify by flash chromatography.[11]

-

Organocatalysis: Metal-Free Enantioselective Transformations

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods.[12] For morpholine synthesis, intramolecular additions and cyclizations are common strategies.